molecular formula C7H8N2O B1316797 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine CAS No. 20348-23-6

3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

Cat. No.: B1316797
CAS No.: 20348-23-6
M. Wt: 136.15 g/mol
InChI Key: QQVXDMFULJVZLA-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine is a heterocyclic compound that features a fused ring system consisting of a pyridine ring and an oxazine ring.

Biochemical Analysis

Biochemical Properties

3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It acts as a Bronsted base, capable of accepting a proton from donor molecules . This property allows it to participate in enzyme-catalyzed reactions where proton transfer is essential. Additionally, this compound can form hydrogen bonds with biomolecules, influencing their structure and function.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of certain kinases and phosphatases, thereby affecting signal transduction pathways. Moreover, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific enzymes, either inhibiting or activating their activity. For example, it has been shown to inhibit certain proteases by binding to their active sites, preventing substrate access. Additionally, this compound can interact with DNA and RNA, influencing gene expression by modulating transcription and translation processes .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular function. Over time, this compound may undergo chemical degradation, leading to the formation of inactive or toxic byproducts. Studies have shown that this compound remains stable under controlled conditions but can degrade when exposed to light or extreme pH levels . Long-term exposure to this compound in vitro has been associated with changes in cellular morphology and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or analgesic properties. At high doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, including cytochrome P450 oxidases, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels in cells . The interaction of this compound with cofactors such as NADH and FADH2 is also noteworthy, as it can affect redox reactions and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, influencing its intracellular concentration and localization . Additionally, binding proteins in the cytoplasm and nucleus can sequester this compound, affecting its availability for biochemical reactions.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be targeted to specific cellular compartments, such as the mitochondria, where it may influence mitochondrial function and energy production . Post-translational modifications, such as phosphorylation or acetylation, can also direct this compound to particular organelles, enhancing its specificity and efficacy in biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine typically involves the condensation of 2-aminopyridine with an aldehyde or ketone, followed by cyclization. One common method involves the use of 2-acetylamino-3-hydroxypyridine, which undergoes condensation with 2-chloropropionitrile or 2,3-dibromopropionic acid ester to form the desired oxazine ring .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine has several scientific research applications:

Comparison with Similar Compounds

  • 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
  • 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid
  • 3,4-Dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid

Comparison: Compared to similar compounds, this compound is unique due to its specific ring structure and the presence of both nitrogen and oxygen heteroatoms. This structural feature imparts distinct electronic properties and reactivity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-2-6-7(8-3-1)9-4-5-10-6/h1-3H,4-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVXDMFULJVZLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00526437
Record name 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00526437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20348-23-6
Record name 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00526437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-DIHYDRO-2H-PYRIDO[3,2-B][1,4]OXAZINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a suspension of 2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one (2.0 g, 13.3 mmole) in dry THF (40 mL) was added a solution of LiAlH4 in THF (1.0 M, 26.6 mL, 26.6 mmole) slowly at 0° C. After 1 hr the mixture was quenched with 2.0 M NaOH until a solid formed. The mixture was dried (MgSO4), filtered, and concentrated under reduced pressure to give the title compound (1.44 g, 79%) as a white solid which was sufficiently pure for use in the next step: MS (ES) m/e 137 (M+H)+.
Quantity
2 g
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Reaction Step One
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40 mL
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26.6 mL
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Yield
79%

Synthesis routes and methods II

Procedure details

To an ice-cold solution of 4H-pyrido[3,2-b][1,4]oxazin-3-one (5.00 g, 33.3 mmol) in THF (40 mL) was added lithium aluminum hydride (66.6 mL of a 1.0 M solution in THF, 66.6 mmol). Following the addition, the solution was heated to reflux. After 18 h, the solution was cooled to 0° C. and quenched the reaction with H2O (4 mL) followed by NaOH (4 mL, 15%) and H2O (10 mL). The resulting slurry was filtered over Celite and the filtrate concentrated to give the title compound (3.87 g, 85%) as a blue-gray powder: 1H NMR (500 MHz, DMSO-d6) δ 7.53 (dd, J=4.5, 1.0 Hz, 1H), 6.90-6.89 (m, 1H), 6.61 (br s, 1H), 6.44 (dd, J=8.0, 3.0 Hz, 1H), 4.08 (t, J=4.5 Hz, 2H), 3.39-3.36 (m, 2H); MS (ESI) m/e 137 (M+H)+.
[Compound]
Name
ice
Quantity
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Reaction Step One
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5 g
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solution
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40 mL
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4 mL
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10 mL
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Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main synthetic route for 3,4-Dihydro-2H-pyrido[3,2-b]-1,4-oxazine derivatives?

A1: A common synthetic route involves reacting aminohydroxypyridine (I) with various carboxylic acid esters (II) to produce pyrido-oxazinones (III). These intermediates are then reduced using lithium aluminum hydride (LiAlH4) to yield the desired 3,4-Dihydro-2H-pyrido[3,2-b]-1,4-oxazine derivatives (IV). []

Q2: Have any studies explored the structure-activity relationships of 3,4-Dihydro-2H-pyrido[3,2-b]-1,4-oxazine derivatives?

A2: Yes, multiple studies have investigated how structural modifications to the 3,4-Dihydro-2H-pyrido[3,2-b]-1,4-oxazine scaffold influence pharmacological activity. Researchers have synthesized and evaluated derivatives with varying substituents at the 4-position, including acyl groups [, , ], phenylalkyl groups [, ], and 2-dialkylamino-1-phenylethyl groups [, ]. These studies aimed to identify structural features that enhance desired activities while minimizing potential side effects.

Q3: What are the potential pharmacological applications of 3,4-Dihydro-2H-pyrido[3,2-b]-1,4-oxazine derivatives?

A3: While specific pharmacological targets and mechanisms of action remain under investigation, research suggests that 3,4-Dihydro-2H-pyrido[3,2-b]-1,4-oxazine derivatives hold promise for various applications. One study explored their potential as modulators of chemokine receptors, highlighting their possible use in inflammatory diseases and immune system disorders. [] Further research is needed to elucidate their precise therapeutic potential.

Q4: What is the significance of exploring various substituents on the 3,4-Dihydro-2H-pyrido[3,2-b]-1,4-oxazine core?

A4: Introducing different substituents at specific positions on the 3,4-Dihydro-2H-pyrido[3,2-b]-1,4-oxazine core allows researchers to fine-tune the molecule's physicochemical properties and potentially enhance its pharmacological profile. By systematically modifying the structure, scientists can investigate the impact on target binding, potency, selectivity, and pharmacokinetic properties. [, , , , ]

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